molecular formula C15H20O3 B12293228 Methyl 5-(tert-Butyl)-2,3-dihydrobenzofuran-3-acetate

Methyl 5-(tert-Butyl)-2,3-dihydrobenzofuran-3-acetate

Cat. No.: B12293228
M. Wt: 248.32 g/mol
InChI Key: ULRDWBWGXSQXEO-UHFFFAOYSA-N
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Description

Methyl 5-(tert-Butyl)-2,3-dihydrobenzofuran-3-acetate (CAS 2070896-43-2) is a chemical reagent built around the 2,3-dihydrobenzofuran (2,3-DHB) scaffold, a privileged structure in medicinal chemistry and organic synthesis . This heterocyclic core, comprising a benzene ring fused with a saturated furan ring, provides molecular rigidity and stability, making it an ideal framework for developing novel bioactive compounds . The 2,3-dihydrobenzofuran motif is a key structural element in a vast range of naturally occurring alkaloids, neolignans, and lignans, as well as synthetic pharmaceuticals, which exhibit diverse biological activities such as anti-malarial, anti-HIV, anticancer, anti-inflammatory, and neuroprotective properties . Researchers value this scaffold for its significant functionalization capability, particularly for creating synthetic derivatives with therapeutic potential . The incorporation of organochalcogens like selenium or sulfur into the 2,3-dihydrobenzofuran structure has shown promise in the treatment of neurodegenerative diseases, with some derivatives demonstrating potent neuroprotective effects through mechanisms such as the inhibition of monoamine oxidase type B (MAO-B), an enzyme target in Parkinson's and Alzheimer's research . The tert-butyl substituent on this specific acetate derivative can enhance metabolic stability and influence the compound's lipophilicity, making it a valuable intermediate for further chemical exploration. This compound is offered For Research Use Only and is intended for use in laboratory and scientific investigations, not for human, veterinary, or diagnostic applications.

Properties

Molecular Formula

C15H20O3

Molecular Weight

248.32 g/mol

IUPAC Name

methyl 2-(5-tert-butyl-2,3-dihydro-1-benzofuran-3-yl)acetate

InChI

InChI=1S/C15H20O3/c1-15(2,3)11-5-6-13-12(8-11)10(9-18-13)7-14(16)17-4/h5-6,8,10H,7,9H2,1-4H3

InChI Key

ULRDWBWGXSQXEO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC2=C(C=C1)OCC2CC(=O)OC

Origin of Product

United States

Preparation Methods

Key Steps:

  • Oxidation : Ruthenium trichloride (RuCl₃·H₂O) and sodium periodate (NaIO₄) in ethyl acetate oxidize the allyl group to an aldehyde (80% yield).
  • Reduction : Sodium borohydride (NaBH₄) in methanol reduces the aldehyde to a primary alcohol (85% yield).
  • Protection and Cyclization : The alcohol is protected as a benzyl ether, followed by acid-catalyzed cyclization (H₂SO₄, 90°C) to form the dihydrobenzofuran ring.
  • Hydrolysis and Esterification : The benzyl group is removed via hydrogenolysis, and the free acid is re-esterified with methyl iodide (K₂CO₃, DMF).

This route offers high conversion rates (>85%) and simplifies purification through crystallization, making it suitable for industrial production.

Transition Metal-Catalyzed Methods

Recent advances employ transition metals to streamline synthesis. For example:

Palladium-Catalyzed Tandem Cyclization

A one-pot method using Pd(OAc)₂ and XPhos ligand converts iodobenzoates into dihydrobenzofurans via Heck coupling and cyclization (Figure 2). For this compound:

  • Substrate : Methyl 4-iodo-3-(tert-butyl)benzoate.
  • Conditions : Pd(OAc)₂ (2 mol%), XPhos (4 mol%), NMP, 80°C, 24 hours.
  • Yield : 75% after column chromatography.

Industrial-Scale Production Techniques

Industrial processes optimize cost and efficiency:

  • Continuous Flow Reactors : Reduce reaction times from hours to minutes by enhancing heat/mass transfer.
  • Chromatography-Free Purification : Crystallization in ethyl acetate/hexane mixtures replaces column chromatography, cutting costs.
  • Catalyst Recycling : Ruthenium and palladium catalysts are recovered via filtration and reused, minimizing waste.

Comparative Analysis of Synthesis Routes

Method Steps Yield Catalyst Complexity
Cyclization 3 60–70% PPA Moderate
Multi-Step Synthesis 7 85–89% RuCl₃, NaIO₄ High
Pd-Catalyzed 1 75% Pd(OAc)₂, XPhos Low

The multi-step approach remains dominant in industry due to high purity, while catalytic methods are emerging for laboratory-scale enantioselective synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(tert-Butyl)-2,3-dihydrobenzofuran-3-acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens or nitro groups can be introduced using halogenating agents or nitrating mixtures.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated benzofuran derivatives.

Scientific Research Applications

Synthetic Chemistry Applications

Methyl 5-(tert-butyl)-2,3-dihydrobenzofuran-3-acetate is utilized as an intermediate in the synthesis of various biologically active compounds. Its structural characteristics allow it to participate in diverse chemical reactions, including:

  • Total Synthesis of Natural Products : The compound serves as a precursor in the total synthesis of complex natural products containing benzofuran rings. Researchers have highlighted its role in synthesizing derivatives that exhibit significant biological activities, such as anti-inflammatory and anticancer properties .
  • Synthesis of Benzofuran Derivatives : this compound is involved in the preparation of benzofuran derivatives that have shown potent biological activities. These derivatives are synthesized through various methodologies, including microwave-assisted synthesis, which enhances yield and reduces reaction time .

Pharmaceutical Applications

The compound's potential therapeutic applications are noteworthy:

  • Anticancer Activity : Studies have demonstrated that derivatives synthesized from this compound exhibit significant anticancer activity against various cell lines. For instance, benzofuran-based compounds have been shown to effectively inhibit the growth of ovarian cancer cells .
  • Antiparasitic Properties : Recent research indicates that compounds derived from this acetate demonstrate activity against Trypanosoma cruzi, the causative agent of Chagas disease. These findings suggest that this compound could be a molecular prototype for developing new antiparasitic drugs .

Materials Science Applications

In materials science, this compound has potential applications due to its chemical stability and reactivity:

  • Polymer Chemistry : The compound can be used as a building block for synthesizing polymers with specific properties. Its incorporation into polymer matrices may enhance thermal stability and mechanical strength.
  • Functional Materials : Research indicates that incorporating benzofuran derivatives into functional materials can improve their performance in electronic applications due to their unique electronic properties .

Case Study 1: Anticancer Activity

A study evaluated the anticancer effects of benzofuran derivatives synthesized from this compound on human ovarian cancer cell lines. The results showed significant inhibition of cell proliferation and induction of apoptosis in treated cells compared to controls .

Case Study 2: Antiparasitic Activity

In vitro studies assessed the activity of dihydrobenzofuran derivatives against Trypanosoma cruzi. Compounds derived from this compound exhibited IC50 values indicating effective inhibition of parasite growth without cytotoxic effects on host cells .

Mechanism of Action

The mechanism of action of Methyl 5-(tert-Butyl)-2,3-dihydrobenzofuran-3-acetate depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved can vary, but typically include interactions with proteins or nucleic acids, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at the 5-Position

Methyl 5-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-acetate (SY058340, CAS 109433-26-3)
  • Substituent : Trifluoromethyl (–CF₃) at the 5-position.
  • Increased polarity compared to tert-butyl may reduce lipophilicity (lower logP), affecting membrane permeability .
Methyl 5-Fluoro-2,3-dihydrobenzofuran-3-acetate (SY058344, CAS 1538042-16-8)
  • Substituent : Fluorine (–F) at the 5-position.
  • Key Differences :
    – Smaller size and moderate electronegativity of –F balance steric and electronic effects.
    – Higher solubility in polar solvents compared to tert-butyl derivatives, making it suitable for aqueous-phase reactions .
Methyl 5-Ethoxy-2,3-dihydrobenzofuran-3-acetate (CAS 2070896-63-6)
  • Substituent : Ethoxy (–OCH₂CH₃) at the 5-position.
  • – Ether linkage introduces hydrogen-bonding capability, improving solubility in protic solvents .

Positional Isomerism: 5-Substituted vs. 7-Substituted Derivatives

Methyl 7-Methyl-2,3-dihydrobenzofuran-3-acetate (CAS 2070896-50-1)
  • Substituent : Methyl (–CH₃) at the 7-position.
  • Key Differences :
    – Positional isomerism alters steric interactions; the 7-methyl group may cause less steric hindrance than 5-tert-butyl.
    – Reduced lipophilicity compared to the tert-butyl analog, favoring applications requiring moderate hydrophobicity .

Extended Aromatic Systems

Methyl 1,2-Dihydronaphtho[2,1-b]furan-1-acetate (SY058342, CAS 1541324-83-7)
  • Structure : Naphtho-fused benzofuran core.
  • Key Differences :
    – Extended conjugation increases molecular weight (MW) and UV absorption, relevant in photochemical studies.
    – Enhanced π-π stacking interactions may improve binding to aromatic biological targets .

Research Findings and Implications

  • Electronic Effects : Trifluoromethyl and ethoxy substituents demonstrate how electron-withdrawing/donating groups modulate reactivity in ring-functionalization reactions .
  • Biological Relevance : Ethoxy and fluoro derivatives show promise in central nervous system (CNS) drug design due to their ability to traverse the blood-brain barrier .

Biological Activity

Methyl 5-(tert-Butyl)-2,3-dihydrobenzofuran-3-acetate is a compound belonging to the family of dihydrobenzofuran derivatives. This class of compounds has garnered attention due to their diverse biological activities, including anti-inflammatory, antioxidant, and potential anticancer properties. This article will explore the biological activity of this specific compound through a review of its structural characteristics, potential mechanisms of action, and relevant research findings.

Structural Characteristics

This compound features a unique molecular structure characterized by:

  • Molecular Formula : C14H18O3
  • Molecular Weight : Approximately 248.32 g/mol
  • Functional Groups : The presence of a tert-butyl group and an acetate functional group enhances its reactivity and solubility in organic solvents.

This structure is significant as it influences the compound's interactions with biological targets.

2. Antioxidant Activity

Antioxidant properties are critical for protecting cells from oxidative stress. Compounds within the dihydrobenzofuran family have exhibited antioxidant capabilities by inhibiting lipid peroxidation and scavenging free radicals . The presence of the tert-butyl group in this compound may enhance its lipophilicity, potentially increasing its effectiveness as an antioxidant.

3. Anticancer Potential

The anticancer activity of benzofuran derivatives has been explored in various studies. For example, certain structural modifications have been linked to enhanced cytotoxicity against cancer cell lines. While specific data on this compound’s anticancer effects are not yet established, its structural characteristics may provide a foundation for further investigation into its potential as an anticancer agent.

The precise mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that:

  • Enzyme Interaction : The compound may interact with various enzymes or receptors, modulating their activity through binding interactions.
  • Cell Signaling Pathways : It could influence cellular processes and signaling pathways by interacting with proteins or nucleic acids.

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, a comparative analysis with similar compounds can be useful:

Compound NameStructure FeaturesKey Biological Activity
Methyl 2,3-Dihydrobenzofuran-3-carboxylateLacks tert-butyl groupModerate anti-inflammatory
Methyl 5-Methyl-2,3-dihydrobenzofuran-3-acetateMethyl substitution instead of tert-butylPotential analgesic
Methyl 5-(Phenyl)-2,3-dihydrobenzofuran-3-acetatePhenyl group enhances lipophilicityStronger anticancer activity

This table highlights how structural variations influence biological activities among related compounds.

Q & A

Basic Research Questions

Q. What are the key structural features and synthetic routes for Methyl 5-(tert-Butyl)-2,3-dihydrobenzofuran-3-acetate?

  • Answer : The compound features a dihydrobenzofuran core substituted with a tert-butyl group at position 5 and a methyl acetate moiety at position 2. Synthetic routes often involve multi-step processes:

  • Step 1 : Palladium-catalyzed coupling reactions (e.g., with tert-butyl-protected intermediates under nitrogen atmosphere) .
  • Step 2 : Reduction of nitro groups using Fe powder and NH4Cl in ethanol, followed by deprotection with HCl/MeOH and K2CO3 .
  • Step 3 : Final esterification or functionalization (e.g., using SOCl₂ or LiAlH₄ for selective reductions) .
    • Validation : Confirm intermediates via mass spectrometry (e.g., molecular ion peaks matching theoretical values) .

Q. How is the compound characterized spectroscopically?

  • Answer :

  • Mass Spectrometry (MS) : Molecular ion peaks ([M+H]⁺) and fragmentation patterns are critical for confirming molecular weight and substituents .
  • NMR : ¹H NMR resolves diastereotopic protons in the dihydrobenzofuran ring (δ 3.0–4.5 ppm for methylene groups) and tert-butyl singlet (δ 1.2–1.4 ppm). ¹³C NMR distinguishes carbonyl carbons (δ 170–175 ppm for acetate) .
    • Pitfalls : Overlapping signals from aromatic protons may require 2D NMR (COSY, HSQC) for unambiguous assignment .

Advanced Research Questions

Q. What strategies address contradictions in stability data for dihydrobenzofuran derivatives under varying pH conditions?

  • Answer :

  • Experimental Design : Conduct accelerated stability studies (e.g., 40°C/75% RH for 6 months) in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8). Monitor degradation via HPLC-MS .
  • Case Study : tert-Butyl-protected analogues degrade in acidic media due to ester hydrolysis or tert-butyl cleavage. Stabilize formulations using enteric coatings or buffering agents .
    • Data Interpretation : Compare degradation kinetics (e.g., first-order vs. zero-order) to identify dominant degradation pathways .

Q. How can computational modeling optimize the compound’s bioactivity profile?

  • Answer :

  • Docking Studies : Use software like AutoDock Vina to model interactions with target enzymes (e.g., cytochrome P450). Focus on steric effects of the tert-butyl group and hydrogen bonding by the acetate moiety .
  • QSAR Analysis : Correlate substituent electronic properties (Hammett σ values) with experimental IC₅₀ data to predict activity trends .
    • Validation : Validate predictions via in vitro assays (e.g., enzyme inhibition assays) .

Q. What methodological challenges arise in regioselective functionalization of the dihydrobenzofuran core?

  • Answer :

  • Synthetic Challenges : Competing reactions at positions 2, 3, and 5 due to steric hindrance from the tert-butyl group. Use directing groups (e.g., boronates) or transition-metal catalysts (e.g., Pd/BINAP) for selectivity .
  • Case Study : AgCN-mediated cyanation at position 5 requires precise temperature control (−78°C to RT) to avoid byproducts .
    • Resolution : Optimize reaction conditions via Design of Experiments (DoE) to maximize yield and purity .

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